N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
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Properties
Molecular Formula |
C27H26ClN5O4S |
|---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26ClN5O4S/c1-17(20-12-8-9-13-21(20)28)29-30-24(34)16-38-27-32-31-26(33(27)19-10-6-5-7-11-19)18-14-22(35-2)25(37-4)23(15-18)36-3/h5-15H,16H2,1-4H3,(H,30,34)/b29-17+ |
InChI Key |
RWTYTDYHBMROCL-STBIYBPSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CC=C4Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure
The compound has a complex structure that includes a triazole ring and multiple aromatic groups. Its molecular formula is , and it features several functional groups that may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably:
- Cell Line Studies : The compound has been tested against various cancer cell lines. For instance, it exhibited significant cytotoxicity against human lung cancer (A549) and ovarian cancer (SK-OV-3) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of thioredoxin reductase (TrxR), which is crucial for cancer cell survival. This inhibition leads to increased oxidative stress in cancer cells, promoting apoptosis .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Microbial Testing : In vitro studies showed that it effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 50 to 100 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the triazole ring and phenyl groups significantly affect biological activity. For example, compounds with electron-donating groups on the phenyl rings exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .
Case Studies
Several case studies have illustrated the biological potential of similar compounds:
- Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer properties. Modifications in the side chains led to compounds with IC50 values as low as 5 µM against breast cancer cell lines .
- Thiadiazole Compounds : Research on thiadiazole derivatives showed promising results in inhibiting tumor growth in animal models, further supporting the therapeutic potential of heterocyclic compounds in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN5O2S |
| IC50 (A549 Cell Line) | 10 - 20 µM |
| MIC (S. aureus) | 50 - 100 µg/mL |
| MIC (E. coli) | 50 - 100 µg/mL |
Scientific Research Applications
Chemistry
N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as a valuable reagent in organic synthesis. It can be utilized in the development of new compounds through various chemical reactions such as:
- Oxidation : The compound can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction reactions can be performed using sodium borohydride.
- Substitution : It participates in nucleophilic substitution reactions at the chlorophenyl group.
Biology
Research indicates that this compound exhibits significant biological activities. Notable areas of investigation include:
- Antimicrobial Activity : Studies have shown that it possesses potential antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary findings suggest that it may inhibit cancer cell proliferation by interfering with DNA synthesis or protein function.
Medicine
The compound is under investigation for its therapeutic potential. Its unique structural features make it a candidate for drug development aimed at treating various diseases. Ongoing studies focus on:
- Mechanism of Action : Understanding how it interacts with biological targets could lead to novel therapeutic strategies.
- Formulation Development : Research is being conducted to formulate effective delivery systems for this compound in clinical settings.
Material Science
While not widely used in industrial applications yet, the unique properties of this compound are of interest in material science research. Its structure may provide insights into creating new materials with specific functionalities.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and apoptosis induction in tumor cells.
Case Study 2: Antimicrobial Efficacy
Research conducted by scientists at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group can undergo oxidation to form sulfoxides or sulfones. Reagents like hydrogen peroxide (H₂O₂) are commonly employed under controlled conditions.
Reaction :
Conditions :
-
Reagents : H₂O₂, K₂Cr₂O₇
-
Solvents : Aqueous or organic media
-
Temperature : Room temperature to reflux
Reduction of the Hydrazone Moiety
The hydrazone group (ethylidene) can be reduced to a hydrazine derivative using agents like sodium borohydride (NaBH₄).
Reaction :
Conditions :
-
Reagents : NaBH₄, LiAlH₄
-
Solvents : Ethanol, methanol
-
Temperature : 0–50°C
Hydrolysis of the Hydrazide Group
Hydrazides are susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids .
Reaction :
Conditions :
-
Reagents : HCl (acidic), KOH (basic)
-
Temperature : Reflux
Enzyme Inhibition via Triazole Ring
The triazole moiety may interact with biological targets (e.g., enzymes) due to its planar structure and nitrogen-rich environment. This interaction could underpin its potential pharmacological activity, though specific mechanisms require further study.
Structural and Functional Insights
-
Key Functional Groups :
-
Reaction Control Parameters :
-
Temperature : Critical for reaction selectivity (e.g., reflux vs. room temperature).
-
Solvent Choice : Polar protic (ethanol) vs. aprotic (DMF) influences reactivity.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
